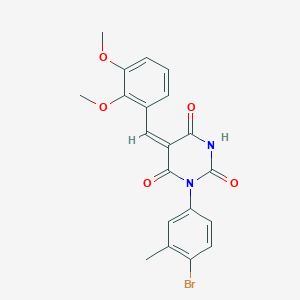
1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a small molecule that has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide is not fully understood, but it is believed to work by targeting the TRPV1 receptor, which is involved in pain and inflammation. This compound has been shown to block the activation of this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of conditions associated with oxidative stress. This compound has also been shown to have anxiolytic effects, meaning it could be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide is that it is a small molecule, which makes it easier to study in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide. One area of research could focus on understanding its mechanism of action in more detail, which could lead to the development of more effective pain and anti-inflammatory medications. Another area of research could focus on exploring its potential use in the treatment of conditions associated with oxidative stress and anxiety disorders. Additionally, further research could be conducted to explore the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzyl chloride with N-methylpiperidine. This reaction produces 1-(2-chloro-6-fluorobenzyl)-N-methylpiperidine, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-N-methyl-4-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's analgesic properties, with studies showing that it can effectively reduce pain in animal models. This compound has also been shown to have anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-17-14(19)10-5-7-18(8-6-10)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLIXABBHJRVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5067411.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B5067422.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067433.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5067438.png)
![5-ethoxy-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5067447.png)
![10-(1-methylethylidene)-4-(2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5067455.png)

![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5067485.png)